molecular formula C25H30N4O5S B269728 (2E)-N-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-3-[2-(MORPHOLIN-4-YL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE

(2E)-N-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-3-[2-(MORPHOLIN-4-YL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE

Cat. No.: B269728
M. Wt: 498.6 g/mol
InChI Key: RDRBSFWZTUVROA-UHFFFAOYSA-N
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Description

“(2E)-N-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-3-[2-(MORPHOLIN-4-YL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE” is a complex organic compound that features a thiazinane ring, methoxyphenyl groups, and a morpholinyl ethyl side chain. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2E)-N-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-3-[2-(MORPHOLIN-4-YL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE” typically involves multi-step organic reactions. The process might start with the preparation of the thiazinane ring, followed by the introduction of the methoxyphenyl groups and the morpholinyl ethyl side chain. Common reagents and conditions might include:

    Starting materials: 4-methoxyaniline, morpholine, and appropriate thiazinane precursors.

    Reagents: Various catalysts, solvents, and protective groups.

    Conditions: Controlled temperature, pressure, and pH to ensure the desired reaction pathways.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and automation.

Chemical Reactions Analysis

Types of Reactions

“(2E)-N-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-3-[2-(MORPHOLIN-4-YL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be studied for its unique structural properties and reactivity. It could serve as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential therapeutic effects. This might include:

    Antimicrobial activity: Testing against various bacterial and fungal strains.

    Anticancer properties: Evaluation in cell culture and animal models.

    Enzyme inhibition: Potential as inhibitors of specific enzymes involved in disease pathways.

Industry

In industry, such compounds might find applications in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action for “(2E)-N-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-3-[2-(MORPHOLIN-4-YL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE” would depend on its specific biological target. Generally, it might interact with proteins, enzymes, or nucleic acids, leading to modulation of biological pathways. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-3-[2-(4-piperidinyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide
  • N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-3-[2-(4-pyrrolidinyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide

Uniqueness

The uniqueness of “(2E)-N-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-3-[2-(MORPHOLIN-4-YL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE” might lie in its specific functional groups and their arrangement, which could confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C25H30N4O5S

Molecular Weight

498.6 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(4-methoxyphenyl)imino-3-(2-morpholin-4-ylethyl)-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C25H30N4O5S/c1-32-20-7-3-18(4-8-20)26-24(31)22-17-23(30)29(12-11-28-13-15-34-16-14-28)25(35-22)27-19-5-9-21(33-2)10-6-19/h3-10,22H,11-17H2,1-2H3,(H,26,31)

InChI Key

RDRBSFWZTUVROA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CCN4CCOCC4

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CCN4CCOCC4

Origin of Product

United States

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